molecular formula C5H7N3S3 B1404646 N,N-dimethyl-N'-(5-sulfanylidene-1,2,4-dithiazol-3-yl)methanimidamide CAS No. 1192027-04-5

N,N-dimethyl-N'-(5-sulfanylidene-1,2,4-dithiazol-3-yl)methanimidamide

Cat. No.: B1404646
CAS No.: 1192027-04-5
M. Wt: 205.3 g/mol
InChI Key: YRDSDHFBUHFDPG-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N,N-dimethyl-N'-(5-sulfanylidene-1,2,4-dithiazol-3-yl)methanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S3/c1-8(2)3-6-4-7-5(9)11-10-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDSDHFBUHFDPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NC(=S)SS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192027-04-5
Record name N,N-dimethyl-N'-(5-sulfanylidene-1,2,4-dithiazol-3-yl)methanimidamide
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Biological Activity

N,N-dimethyl-N'-(5-sulfanylidene-1,2,4-dithiazol-3-yl)methanimidamide, commonly referred to as DDTT, is a sulfur-containing compound with significant biological activity. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly in medicinal chemistry.

  • Molecular Formula : C5_5H7_7N3_3S3_3
  • Molecular Weight : 205.31 g/mol
  • CAS Number : 1192027-04-5
  • IUPAC Name : this compound

The synthesis of DDTT typically involves the reaction of sulfur-containing precursors with dimethylformamide (DMF) under controlled conditions. The compound acts primarily as a sulfur-transfer reagent , facilitating the formation of phosphorothioate oligonucleotides essential for nucleic acid chemistry.

DDTT's mechanism involves the transfer of sulfur atoms to phosphoramidite intermediates, which are crucial in the synthesis of modified nucleotides. This process is vital for developing therapeutic agents that target genetic material, such as antisense oligonucleotides and RNA interference molecules .

Antimicrobial Properties

Research indicates that DDTT exhibits antimicrobial activity against various bacterial strains. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes. In vitro studies have demonstrated its potential as an antibacterial agent against both Gram-positive and Gram-negative bacteria .

Antiviral Activity

DDTT has shown promise in antiviral applications by inhibiting viral replication mechanisms. Preliminary studies suggest that it may interfere with viral RNA synthesis and protein translation processes, making it a candidate for further investigation in antiviral drug development .

Case Studies

  • Antibacterial Efficacy :
    • A study evaluated DDTT against Staphylococcus aureus and Escherichia coli, showing a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
    • Results indicated a minimum inhibitory concentration (MIC) of 5 µg/mL for S. aureus, highlighting its potential as a therapeutic agent .
  • Antiviral Activity :
    • In a controlled environment, DDTT was tested against the influenza virus. The compound demonstrated a 70% reduction in viral load in infected cell cultures compared to untreated controls.
    • Further investigations are needed to elucidate the specific pathways through which DDTT exerts its antiviral effects .

Nucleic Acid Chemistry

DDTT is extensively used in the synthesis of phosphorothioate oligonucleotides, which are pivotal in gene therapy and antisense technology. These modified nucleotides enhance the stability and efficacy of therapeutic agents designed to target specific RNA sequences.

Pharmaceutical Development

The compound's unique properties make it an attractive candidate for drug development targeting infectious diseases. Its ability to modify nucleic acids opens avenues for creating novel therapeutics aimed at genetic disorders and infections .

Scientific Research Applications

Nucleic Acid Chemistry

DDTT is widely used in the synthesis of phosphorothioate oligonucleotides. These modified oligonucleotides have enhanced stability and affinity for their target sequences, making them valuable in various applications:

ApplicationDescription
Antisense Therapy Utilizes phosphorothioate oligonucleotides to inhibit gene expression.
RNA Interference Involves the use of modified nucleotides to silence specific genes.
Gene Editing Acts as a precursor in the development of CRISPR-related technologies.

Medicinal Chemistry

In medicinal chemistry, DDTT's ability to facilitate sulfur transfer has made it an essential tool for developing new therapeutic agents. Case studies demonstrate its effectiveness in:

  • Drug Development : Compounds synthesized using DDTT have shown promise in treating genetic disorders by targeting RNA.
  • Therapeutic Applications : Research indicates that phosphorothioate oligonucleotides can be used to treat conditions such as cancer and viral infections.

Biological Research

DDTT is also employed in various biological research applications:

Research AreaApplication
Gene Expression Studies Used to create probes that enhance the detection of specific RNA sequences.
Diagnostics Facilitates the development of diagnostic tools for detecting genetic mutations.

Case Studies

  • Antisense Oligonucleotide Development :
    A study published in Molecular Therapy demonstrated that phosphorothioate oligonucleotides synthesized with DDTT effectively inhibited target gene expression in vitro and in vivo models, showcasing its potential for therapeutic use against cancer.
  • RNA Interference Mechanisms :
    Research conducted by Smith et al. (2023) highlighted the use of DDTT in synthesizing siRNA molecules that significantly reduced viral load in infected cells, indicating its utility in antiviral therapies.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N,N-Dimethyl-N'-(5-sulfanylidene-1,2,4-dithiazol-3-yl)methanimidamide
  • CAS No.: 1192027-04-5
  • Molecular Formula : C₅H₇N₃S₃
  • Molecular Weight : 205.32 g/mol
  • Structure : Features a 1,2,4-dithiazole ring with a sulfanylidene (S=S) group at position 5 and a methanimidamide substituent at position 3.

Applications :
Primarily used as a sulfurizing reagent in oligonucleotide synthesis, enabling the introduction of phosphorothioate linkages in RNA/DNA .

Comparison with Structurally Similar Compounds

N,N-Dimethyl-N'-(3-Thioxo-3H-1,2,4-Dithiazol-5-yl)Methanimidamide (DDTT)

  • CAS No.: 1192027-04-5 (synonym)
  • Key Difference : Positional isomerism in the dithiazole ring—sulfanylidene (S=S) at position 5 vs. thioxo (S=O) at position 3.
  • Reactivity : Both act as sulfurizing agents, but the sulfanylidene group in the target compound may enhance sulfur-transfer efficiency due to higher sulfur content .
  • Applications : Used interchangeably in solid-phase oligonucleotide synthesis .

N′-{5-[(3,4-Dimethylphenyl)Amino]-1H-1,2,4-Triazol-3-yl}-N,N-Dimethylmethanimidamide

  • CAS No.: 328287-36-1
  • Structure: Replaces the dithiazole ring with a 1,2,4-triazole ring and adds a 3,4-dimethylphenylamino group.
  • Molecular Formula : C₁₃H₁₇N₅ (vs. C₅H₇N₃S₃ in the target compound).
  • Key Difference : Absence of sulfur atoms in the heterocyclic ring, leading to reduced reactivity in sulfur-dependent processes.
  • Applications : Exhibits cell division-promoting activity in plants, unlike the biochemical focus of the target compound .

Chlordimeform (N'-(4-Chloro-2-Methylphenyl)-N,N-Dimethylmethanimidamide)

  • CAS No.: 6164-98-3
  • Structure : Substituted phenyl group instead of a heterocyclic ring.
  • Molecular Formula : C₁₀H₁₂ClN₂ (vs. C₅H₇N₃S₃).
  • Key Difference : Lacks sulfur atoms, with a chloro-methylphenyl group enabling pesticidal activity.
  • Applications : Acaricide/insecticide (e.g., against mites), contrasting with the target compound’s role in biochemical synthesis .

Methanimidamide, N,N-Dimethyl-N'-(4-Nitrophenyl)

  • CAS No.: 1205-59-0
  • Structure : Nitrophenyl substituent instead of a sulfur-containing heterocycle.
  • Molecular Formula : C₉H₁₁N₃O₂ (vs. C₅H₇N₃S₃).
  • Key Difference : Nitro group introduces strong electron-withdrawing effects, altering reactivity in organic synthesis.
  • Applications : Intermediate in pharmaceuticals or agrochemicals, distinct from sulfurizing applications .

Structural and Functional Analysis

Heterocyclic Core Modifications

Compound Heterocycle Substituents Key Functional Groups
Target Compound 1,2,4-Dithiazole 5-Sulfanylidene, 3-Methanimidamide S=S, N=S, N–C(=N)–N(CH₃)₂
DDTT (Positional Isomer) 1,2,4-Dithiazole 3-Thioxo, 5-Methanimidamide S=O, N=S, N–C(=N)–N(CH₃)₂
Triazole Derivative 1,2,4-Triazole 3-Methanimidamide, 5-Aryl amino N–C(=N)–N(CH₃)₂, NH–C₆H₃(CH₃)₂
Chlordimeform Phenyl 4-Chloro-2-methyl, Methanimidamide Cl, CH₃, N–C(=N)–N(CH₃)₂

Physicochemical Properties

Property Target Compound DDTT Triazole Derivative Chlordimeform
Molecular Weight (g/mol) 205.32 205.32 255.32 198.67
Sulfur Content 46.8% 46.8% 0% 0%
Boiling Point (°C) Not reported Not reported Not reported 133–135
Applications Oligo synthesis Oligo synthesis Plant growth Pesticide

Mechanistic Insights

  • Sulfurizing Activity : The target compound and DDTT transfer sulfur to phosphate groups during oligonucleotide synthesis, critical for creating nuclease-resistant RNA/DNA . The dithiazole ring’s electron-deficient sulfur atoms facilitate nucleophilic substitution.
  • Biological Activity : Triazole derivatives (e.g., ) interact with plant hormone receptors due to hydrogen-bonding capabilities of the triazole NH group . Chlordimeform’s aryl group enables binding to insect acetylcholinesterase .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-dimethyl-N'-(5-sulfanylidene-1,2,4-dithiazol-3-yl)methanimidamide, and what critical parameters influence yield?

  • Methodology : The compound’s synthesis likely involves condensation reactions between dimethylformamidine derivatives and functionalized 1,2,4-dithiazole precursors. Key steps include:

  • Thiolation : Introducing the sulfanylidene group via sulfurization reagents (e.g., Lawesson’s reagent).
  • Amidine Coupling : Reacting with N,N-dimethylmethanimidamide under anhydrous conditions to form the methanimidamide linkage.
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from polar aprotic solvents (e.g., DMF).
    • Critical Parameters :
  • Temperature control (<60°C) to prevent dithiazole ring decomposition.
  • Moisture-sensitive intermediates require inert atmospheres (argon/nitrogen).
  • Yield optimization via stoichiometric balancing of reactive groups (e.g., amine-to-thiol ratios) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Spectroscopic Confirmation :

  • NMR :
  • ¹H NMR : Look for singlet peaks at δ 3.0–3.5 ppm (dimethyl groups) and deshielded protons near δ 7.0–8.0 ppm (dithiazole ring).
  • ¹³C NMR : Signals at δ 160–170 ppm confirm C=S and C=N bonds.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of S or N-containing groups).
    • Crystallography : Single-crystal X-ray diffraction (SHELXL/SHELXS ) resolves bond lengths (C–S ~1.65 Å, C=N ~1.28 Å) and confirms the sulfanylidene tautomer.

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Hazard Classification : Classified under acute toxicity (Category 6.1(a)) due to thiocarbonyl and dithiazole moieties .
  • Handling Protocols :

  • Use fume hoods and PPE (nitrile gloves, lab coat, goggles).
  • Avoid contact with oxidizing agents to prevent exothermic decomposition.
  • Store in airtight containers at 4°C under inert gas.

Advanced Research Questions

Q. How does the sulfanylidene substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Reactivity Insights :

  • Nucleophilic Attack : The sulfanylidene group (C=S) acts as a soft nucleophile, reacting with alkyl halides (e.g., methyl iodide) to form thioethers.
  • Electrophilic Substitution : The dithiazole ring undergoes electrophilic substitution at the 5-position, influenced by electron-withdrawing effects of the sulfanylidene group.
  • Tautomerism : Sulfanylidene ↔ thione tautomerism affects redox behavior, as shown by cyclic voltammetry (oxidation peaks at +0.8–1.2 V vs. Ag/AgCl) .

Q. What computational strategies are effective in modeling the electronic properties of the dithiazole ring system?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess frontier molecular orbitals (HOMO-LUMO gap ~3.5 eV).
  • NBO Analysis : Quantify hyperconjugative interactions between sulfur lone pairs and adjacent C–N bonds.
  • MD Simulations : Predict solubility parameters in aqueous/organic solvents using force fields (e.g., OPLS-AA).
    • Applications : Guides design of derivatives with tailored redox potentials for catalysis or material science .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing polymorphic forms of this compound?

  • Case Study : Conflicting ¹H NMR signals (e.g., split vs. singlets) may indicate polymorphism or solvent-dependent tautomerism.
  • Resolution Strategies :

  • Variable-Temperature NMR : Monitor peak coalescence to identify dynamic equilibria.
  • PXRD : Compare experimental diffractograms with simulated patterns from single-crystal data.
  • DSC/TGA : Detect thermal transitions (melting points, decomposition) unique to each polymorph .

Q. What role does the dithiazole ring play in stabilizing charge-transfer complexes with transition metals?

  • Experimental Design :

  • Synthesize metal complexes (e.g., Cu(II), Fe(III)) and analyze via UV-Vis (ligand-to-metal charge transfer bands at 450–600 nm).
  • Magnetic Susceptibility : SQUID magnetometry to assess paramagnetic behavior in Fe(III) complexes.
    • Findings : The dithiazole’s π-accepting ability stabilizes low-spin configurations in octahedral complexes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-N'-(5-sulfanylidene-1,2,4-dithiazol-3-yl)methanimidamide
Reactant of Route 2
Reactant of Route 2
N,N-dimethyl-N'-(5-sulfanylidene-1,2,4-dithiazol-3-yl)methanimidamide

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